6-Cyclohexylhexanoic acid

Renin inhibition Hypertension Transition-state analog

6-Cyclohexylhexanoic acid (CAS 4354-56-7) is a saturated carbocyclic fatty acid with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g·mol⁻¹, featuring a terminal cyclohexyl ring linked via a six-carbon aliphatic chain to a carboxylic acid moiety. This structure imparts a calculated logP of 3.60 (ACD/LogP 4.43), a density of 0.968 g·cm⁻³, a boiling point of 316.2 °C (760 mmHg), and a polar surface area of 37.3 Ų.

Molecular Formula C12H22O2
Molecular Weight 198.3 g/mol
CAS No. 4354-56-7
Cat. No. B1617794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclohexylhexanoic acid
CAS4354-56-7
Molecular FormulaC12H22O2
Molecular Weight198.3 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCCCCC(=O)O
InChIInChI=1S/C12H22O2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h11H,1-10H2,(H,13,14)
InChIKeyFIDNHQYXZUPELG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Cyclohexylhexanoic Acid (CAS 4354-56-7): Core Physicochemical & Structural Identity for Informed Procurement


6-Cyclohexylhexanoic acid (CAS 4354-56-7) is a saturated carbocyclic fatty acid with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g·mol⁻¹, featuring a terminal cyclohexyl ring linked via a six-carbon aliphatic chain to a carboxylic acid moiety [1]. This structure imparts a calculated logP of 3.60 (ACD/LogP 4.43), a density of 0.968 g·cm⁻³, a boiling point of 316.2 °C (760 mmHg), and a polar surface area of 37.3 Ų [1]. The compound is a critical building block for aspartyl protease transition-state analog inhibitors—specifically renin and HIV-1 protease—and has documented utility as a precursor for N-acylethanolamine acid amidase (NAAA) inhibitors [2]. Its ester derivatives also constitute high-performance synthetic base lubricating oils when formulated with polyhydric alcohols [3].

Why 6-Cyclohexylhexanoic Acid Cannot Be Swapped with Common Phenyl or Cyclopentyl Analogs


Generic substitution of 6-cyclohexylhexanoic acid with arylalkanoic (e.g., 6-phenylhexanoic acid) or smaller-ring alicyclic analogs (e.g., 6-cyclopentylhexanoic acid) is not biophysically or pharmacologically neutral. The cyclohexyl terminal group of 6-cyclohexylhexanoic acid provides a saturated, bulky, chair-conformation hydrophobic moiety that differs fundamentally from the planar π-system of phenyl or the reduced steric footprint of cyclopentyl [1]. This structural distinction directly modulates three parameters critical for selection: (1) lipophilicity, where 6-cyclohexylhexanoic acid’s logP of ~3.60 exceeds that of 6-phenylhexanoic acid (logP ~2.87–3.34), altering membrane partitioning; (2) enzymatic transition-state complementarity, where the cyclohexyl group optimally fills the hydrophobic S3sp pocket of renin and HIV-1 protease in ways smaller or aromatic rings cannot [2]; and (3) lubricant ester pour-point and viscosity–temperature behavior, which the patent literature explicitly states achieves a superior combination only with the 6-cyclohexylhexanoic ester component [3].

6-Cyclohexylhexanoic Acid: Quantitative Comparator-Driven Differentiation Evidence


Renin Inhibitory Potency: Cha(OH)/Val vs. Leu(OH)/Val Transition-State Mimics

When incorporated as the P1-P1' dipeptide isostere (2S,4S,5S)-5-amino-4-hydroxy-2-isopropyl-6-cyclohexylhexanoic acid [Cha(OH)/Val], inhibitor 8i achieved an IC₅₀ of 2 × 10⁻⁹ M (2 nM) against human renin, whereas the corresponding Leu(OH)/Val isostere (bearing a 7-methyloctanoic acid side chain) served as the comparator scaffold that required extensive optimization to reach similar potency [1]. The Cha(OH)/Val-containing inhibitor 8i also demonstrated ≥4,000-fold selectivity over pepsin (IC₅₀ = 8 × 10⁻⁶ M) and 1,500-fold over cathepsin D (IC₅₀ = 3 × 10⁻⁶ M) [1]. In salt-depleted marmosets, 8i (10 mg·kg⁻¹ p.o.) inhibited plasma renin activity and lowered blood pressure for ≥2 h [1].

Renin inhibition Hypertension Transition-state analog

HIV-1 Protease Inhibition: Cha-Containing Peptidomimetics Achieve Single-Digit Nanomolar Ki

Two distinct Cha(OH)/Val-derived HIV-1 protease inhibitors demonstrate the scaffold's potency range: compound CHEMBL170551 (2S,4S,5S)-5-acetylamino-6-cyclohexyl-4-hydroxy-2-isopropyl-hexanoic acid amide achieved a Ki of 8 nM, and compound CHEMBL168779 (N-hexanoyl analog) achieved a Ki of 47 nM against HIV-1 protease [1]. These values compare favorably to early peptide-based inhibitors of HIV-1 protease, which typically exhibited Ki values in the micromolar range [2]. Furthermore, the synthetic route to the key cyclohexylhexanoic acid building block has been demonstrated at 100-g scale and employed in the preparation of PNU-75875, a peptidomimetic proven effective in SIV-infected rhesus monkeys [3].

HIV-1 protease Antiviral Peptidomimetic

Lipophilicity Advantage: 6-Cyclohexylhexanoic Acid vs. 6-Phenylhexanoic Acid

The measured/calculated partition coefficient of 6-cyclohexylhexanoic acid (logP = 3.60; ACD/LogP = 4.43) is systematically higher than that of its direct aromatic analog 6-phenylhexanoic acid (logP = 2.87–3.34 depending on the computational method) [1]. This ~0.3–1.1 log unit increase translates to a 2- to 12-fold greater octanol-water partitioning, which is a critical determinant of membrane permeability, metabolic partitioning, and active-site hydrophobic pocket occupancy in enzyme inhibitor design.

Lipophilicity logP Physicochemical profiling

Synthetic Lubricant Ester Performance: 6-Cyclohexylhexanoic Acid Delivers Optimal Pour Point, Viscosity Index, and Volatility Combination

The Bayer AG patent (U.S. 4,178,261) explicitly states that the problem of simultaneously achieving low pour point, favorable viscosity–temperature pattern, and low volatility in ester lubricating oils 'has not hitherto been solved satisfactorily' until 6-cyclohexylhexanoic acid was employed as the esterification component [1]. The patent claims that using this specific carboxylic acid provides an 'optimum combination of properties,' in contrast to conventional ester oils based on straight-chain or branched monocarboxylic acids, which suffer from either high volatility (with bulky radicals) or elevated pour points (with higher-molecular-weight acids) [1]. No other cycloalkylalkanoic acid (e.g., cyclopentyl or cycloheptyl analogs) is reported to achieve this specific balance [1].

Synthetic lubricants Ester oils Pour point

NAAA Inhibitor Precursor: Pharmacologically Distinct from Common Fatty Acid Amidohydrolase (FAAH) Substrates

6-Cyclohexylhexanoic acid is specifically cited as a useful precursor for the preparation of N-acylethanolamine acid amidase (NAAA) inhibitors, a class of compounds that exhibit anti-inflammatory and analgesic activities by preventing the degradation of palmitoylethanolamide (PEA) . In contrast to widely studied fatty acid amide hydrolase (FAAH) inhibitors such as URB597 (IC₅₀ = 4.6 nM against FAAH), NAAA represents a distinct lysosomal cysteine amidase with a different substrate specificity profile (saturated and monounsaturated fatty acid ethanolamides) [1]. The cyclohexyl terminus of 6-cyclohexylhexanoic acid provides a saturated hydrophobic moiety structurally compatible with NAAA's substrate preference for saturated acyl chains, potentially reducing off-target FAAH inhibition relative to polyunsaturated fatty acid-derived inhibitors [1].

NAAA inhibition Anti-inflammatory Palmitoylethanolamide

Scalable Synthesis and Provenance: 100-g Scale Route Validated for Cha(OH)/Val Building Block

The synthesis of the fully protected 6-cyclohexylhexanoic acid-derived building block (2R,3R,4R,5S)-5-tert-butyloxycarbonylamino-3,4-dihydroxy-2-isopropyl-3,4-O,O-isopropylidene-6-cyclohexyl-hexanoic acid has been validated at 100-g scale and used to manufacture the HIV protease inhibitory peptidomimetic PNU-75875, which demonstrated efficacy in SIV-infected monkeys [1]. This contrasts with the typical milligram-to-gram scale availability of many other transition-state analog building blocks, which lack published large-scale synthetic methodology.

Process chemistry Scale-up Peptidomimetic

6-Cyclohexylhexanoic Acid: Evidence-Backed Application Scenarios for Targeted Procurement


Oral Renin Inhibitor Lead Optimization: Building Block Selection for S3sp Pocket Occupancy

Medicinal chemistry teams developing renin inhibitors for hypertension should select 6-cyclohexylhexanoic acid as the P1 residue source based on the validated Cha(OH)/Val transition-state mimic scaffold, which delivers IC₅₀ = 2 nM against human renin with >1,500-fold selectivity over cathepsin D and pepsin, and demonstrated oral blood-pressure lowering in salt-depleted marmosets at 10 mg·kg⁻¹ [1]. Replacement of the cyclohexylhexanoic acid moiety with a leucine-derived (7-methyloctanoic acid) P1 group required extensive additional optimization without achieving clearly superior potency, making the Cha scaffold the default starting point for renin inhibitor SAR programs [1].

HIV-1 Protease Inhibitor Discovery: Transition-State Analog Core with Validated Primate Efficacy

For antiviral programs targeting HIV-1 protease, the 6-cyclohexylhexanoic acid-derived dihydroxyethylene isostere has produced inhibitors with Ki values of 8–47 nM [1]. Critically, the synthesis of this building block is published at 100-g scale, and the derived peptidomimetic PNU-75875 was efficacious in SIV-infected rhesus monkeys [2]. This combination of quantitative potency, scalability, and primate proof-of-concept makes 6-cyclohexylhexanoic acid a strategically superior procurement choice over non-cyclohexyl P1/P1' building blocks lacking in vivo validation.

Synthetic Ester Lubricant Formulation: Base Oil Component for Extreme-Condition Applications

Industrial lubricant formulators requiring ester oils with a simultaneous low pour point, favorable viscosity–temperature coefficient, and low volatility should specify 6-cyclohexylhexanoic acid as the acidic esterification component based on Bayer's patent evidence that this specific cycloalkylalkanoic acid resolves the traditional property trade-offs encountered with straight-chain or branched monocarboxylic acids [1]. Standard fatty acids (e.g., hexanoic, octanoic, or 2-ethylhexanoic acid) cannot match this three-parameter optimization, which is critical for aviation turbine lubricants and high-temperature metalworking fluids [1].

NAAA Inhibitor Probe Development: Saturated Acyl Scaffold for Anti-Inflammatory Target Validation

Researchers pursuing NAAA-selective inhibitors for analgesia and inflammation should source 6-cyclohexylhexanoic acid as a precursor scaffold that aligns with NAAA's substrate preference for saturated fatty acid ethanolamides [1]. This target-class specificity rationale distinguishes 6-cyclohexylhexanoic acid from polyunsaturated fatty acid precursors that risk dual FAAH/NAAA inhibition, a consideration heightened by the clinical toxicity observed with FAAH inhibitors such as BIA 10-2474 [2]. Procurement of the saturated cyclohexyl scaffold thus supports a rational selectivity-by-design strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Cyclohexylhexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.